molecular formula C5H6F2O2 B074965 3,3-Difluoroallyl acetate CAS No. 1597-40-6

3,3-Difluoroallyl acetate

Cat. No.: B074965
CAS No.: 1597-40-6
M. Wt: 136.1 g/mol
InChI Key: SFMCWVFEKGYGMH-UHFFFAOYSA-N
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Description

3,3-Difluoroallyl acetate is an organic compound belonging to the class of alpha, beta-unsaturated carboxylic esters. It is characterized by the presence of two fluorine atoms attached to the propenyl group, making it a difluorinated derivative. This compound is known for its applications in various fields such as medical research, environmental research, and industrial research.

Scientific Research Applications

3,3-Difluoroallyl acetate is utilized in various scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new fluorinated compounds.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Employed in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H226-H315-H319-H335, indicating that it is flammable and can cause skin irritation, serious eye irritation, and respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoroallyl acetate typically involves the fluorination of appropriate precursors. One common method includes the use of fluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) which is effective for converting alcohols to alkyl fluorides . Another method involves the use of aminodifluorosulfinium tetrafluoroborate salts, which act as efficient deoxofluorinating reagents .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using stable and efficient fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and controlled reaction environments are common in industrial settings to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoroallyl acetate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Addition Reactions: The double bond in the propenyl group can participate in addition reactions with various reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form saturated derivatives.

Common Reagents and Conditions:

    Fluorinating Agents: Deoxo-Fluor reagent, aminodifluorosulfinium tetrafluoroborate salts.

    Catalysts: Palladium catalysts for coupling reactions.

    Solvents: Organic solvents such as dichloromethane, tetrahydrofuran.

Major Products Formed:

    Substituted Derivatives: Products with different functional groups replacing the fluorine atoms.

    Addition Products: Compounds formed by the addition of reagents across the double bond.

Mechanism of Action

The mechanism of action of 3,3-Difluoroallyl acetate involves its interaction with molecular targets through its functional groups. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

    3,3-Difluoro-1,2-diphenyl-1-propanone: A difluorinated compound with similar structural features.

    1-Fluoro-4,5-dimethoxy-2-(3,3-difluoro-2-propenyl)benzene: A fluorinated analog with similar reactivity.

Uniqueness: 3,3-Difluoroallyl acetate is unique due to its specific arrangement of fluorine atoms and the propenyl group, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

3,3-difluoroprop-2-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O2/c1-4(8)9-3-2-5(6)7/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMCWVFEKGYGMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC=C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337035
Record name 3,3-Difluoro-2-propenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1597-40-6
Record name 3,3-Difluoro-2-propenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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